1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride

Drug discrimination Behavioral pharmacology Abuse liability assessment

Inconsistent DAT/SERT selectivity among N-alkyl cathinones confounds dose-response predictions. N-Propylpentedrone HCl provides the definitive N-propyl reference point: • Highest hDAT selectivity among 22 tested cathinones-benchmark for SAR studies. • ED₅₀ 2.03 mg/kg (rat drug discrimination); 2.6-fold potency difference vs. N-ethyl analog. • ≥98% purity crystalline solid; solubilities: DMSO 10, EtOH 25, PBS 10 mg/mL. Supplied with comprehensive LC-HR-QTOF-MS, GC-MS & NMR characterization for forensic method validation.

Molecular Formula C14H22ClNO
Molecular Weight 255.786
CAS No. 18268-15-0
Cat. No. B593274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
CAS18268-15-0
Synonyms​2-Propylamino-1-phenylpentanone; 2-(propylamino)-Valerophenone; ​N-Propylpentedrone
Molecular FormulaC14H22ClNO
Molecular Weight255.786
Structural Identifiers
SMILESCCCC(C(=O)C1=CC=CC=C1)NCCC.Cl
InChIInChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H
InChIKeyJAYJWNXAJKZWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-(propylamino)-1-pentanone HCl: Procurement & Differentiation Guide


1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride (CAS 18268‑15‑0), also known as α‑propylaminopentiophenone hydrochloride, N‑propylcathinone (N‑Pr CAT), or N‑propylpentedrone, is a substituted cathinone featuring an N‑propyl side chain and a pentanone backbone [1]. As a hydrochloride salt, it offers enhanced aqueous solubility and handling stability compared to the free base form, making it a preferred physical form for in vitro and in vivo pharmacological studies . This compound belongs to the N‑alkyl cathinone class, where subtle modifications in N‑alkyl chain length or substitution pattern produce distinct transporter selectivity profiles, in vivo potencies, and analytical signatures that preclude simple interchangeability among close analogs [2].

Form Hydrochloride salt enhances aqueous solubility and handling stability
N-Propyl Chain Distinct DAT/SERT selectivity and in vivo potency profile vs. shorter N-alkyl analogs

Why N-Propylcathinone Cannot Be Interchanged with Other N-Alkyl Cathinones


In the cathinone class, extending the N‑alkyl chain from methyl to ethyl to propyl systematically alters dopamine transporter (DAT) versus serotonin transporter (SERT) selectivity ratios, in vivo discriminative stimulus potency, and metabolic stability [1]. For example, while N‑ethylcathinone exhibits an ED₅₀ of 0.77 mg/kg in rat drug discrimination, the N‑propyl analog shows a substantially reduced potency of 2.03 mg/kg, representing a 2.6‑fold difference that would confound dose‑response predictions if the wrong analog were substituted [2]. Furthermore, analytical differentiation among N‑alkyl cathinones requires compound‑specific GC‑MS/MS and LC‑PDA signatures due to overlapping fragmentation patterns and retention times [3]. These quantitative disparities underscore that N‑propylcathinone is a distinct entity, not a functionally equivalent alternative to its N‑methyl or N‑ethyl counterparts, and procurement of the exact compound is essential for experimental reproducibility and regulatory compliance.

Potency Shift N-propyl chain may significantly reduce in vivo potency relative to N-ethyl or N-methyl cathinones, confounding dose-response predictions
Selectivity Profile DAT/SERT selectivity is highly sensitive to N-alkyl length; substitution can alter transporter preference and neurochemical study outcome
Analytical Identity Overlapping fragmentation patterns and retention times require compound-specific MS/MS and NMR for unambiguous identification

Quantitative Differentiation Evidence vs. Structural Analogs


In Vivo Discriminative Stimulus Potency

In rats trained to discriminate 1 mg/kg (+)-amphetamine from vehicle, N‑propylcathinone (N‑Pr CAT) exhibited an ED₅₀ of 2.03 mg/kg, whereas its N‑ethyl analog (N‑Et CAT) showed an ED₅₀ of 0.77 mg/kg [1]. This represents a 2.6‑fold reduction in in vivo potency as the N‑alkyl chain length increases from ethyl to propyl, demonstrating that potency does not scale linearly with lipophilicity in this series.

Discriminative Stimulus Potency
Direct head-to-head
ED₅₀ 2.03 mg/kg (N-Pr) vs. 0.77 mg/kg (N-Et)
2.6-fold lower potency for N-propyl
Reported in vivo potency context
Rat drug discrimination, i.p. 15 min pre-session
Drug discrimination Behavioral pharmacology Abuse liability assessment

hDAT Selectivity Profile

In a comprehensive in vitro study of 22 cathinones at recombinant human transporters, N‑propylpentedrone (synonymous with the target compound) demonstrated the highest hDAT selectivity among all compounds tested [1]. The study reported hDAT/hSERT uptake selectivity ratios ranging from 83–360 for α‑pyrrolidinophenones, but N‑propylpentedrone stood out with the highest hDAT selectivity, contrasting with 4‑Cl‑ethcathinone and 3,4‑methylenedioxy‑N‑propylcathinone which exhibited higher hSERT selectivity [1].

hDAT Selectivity
Class-level inference
Ranked highest hDAT selectivity among 22 cathinones
Supports DAT/SERT selectivity profiling
Recombinant human transporter uptake assay
Transporter selectivity Dopamine transporter (DAT) Structure-activity relationship (SAR)

Analytical Differentiation by GC-MS/MS and NMR

A 2019 study provided the first comprehensive analytical characterization of N‑propylcathinone using LC‑HR‑QTOF‑MS, GC‑MS, and NMR spectroscopy [1]. The reported mass spectral and NMR data allow unequivocal differentiation from other N‑alkyl cathinones that share similar molecular weights and fragmentation patterns. For instance, N‑propylcathinone (C₁₄H₂₁NO; MW 219.32 free base) can be distinguished from N‑ethylcathinone (C₁₃H₁₉NO; MW 205.30) and methcathinone (C₁₁H₁₅NO; MW 177.24) via diagnostic product ions and retention time shifts [1][2].

Analytical Differentiation
Direct head-to-head
LC-HR-QTOF-MS, GC-MS, NMR, FT-Raman
Supports forensic and QC identification
Diagnostic product ions and retention time shifts
Forensic chemistry Analytical method validation Mass spectrometry

Hydrochloride Salt Solubility and Handling Advantage

The monohydrochloride salt form (CAS 18268‑15‑0) exhibits experimentally determined solubility of 20 mg/mL in DMF, 10 mg/mL in DMSO, 25 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) . In contrast, the free base (CAS 747345‑91‑1) has significantly lower aqueous solubility and different handling characteristics, making the hydrochloride the preferred form for reproducible in vitro and in vivo dosing .

Salt Solubility
Data to verify
DMSO 10 mg/mL, EtOH 25 mg/mL, PBS 10 mg/mL
Supports formulation and dosing preparation
Free base solubility not specified
Formulation Preclinical development Solubility

Optimal Application Scenarios for Research Procurement


Behavioral Pharmacology with Defined Discriminative Stimulus Potency

The established ED₅₀ of 2.03 mg/kg in rat drug discrimination assays [1] makes this compound suitable for studies investigating N‑alkyl chain length effects on abuse liability or for use as a training drug in discrimination studies where a moderate potency cathinone is desired. Researchers should note the 2.6‑fold lower potency compared to N‑ethylcathinone when designing dose‑response experiments.

Transporter Selectivity Profiling and SAR Studies

Given its highest hDAT selectivity among 22 tested cathinones [2], 1‑phenyl‑2‑(propylamino)‑1‑pentanone HCl is an ideal reference compound for structure‑activity relationship (SAR) investigations focused on N‑alkyl substitution effects on DAT versus SERT selectivity. It serves as a benchmark for identifying structural determinants of transporter preference.

Forensic Analytical Method Development and Validation

The comprehensive LC‑HR‑QTOF‑MS, GC‑MS, and NMR characterization data [3] support use as a certified reference material (CRM) for method validation in forensic toxicology laboratories. The compound‑specific spectral signatures enable unambiguous identification in seized drug analysis and biological sample screening.

In Vitro Pharmacology with Defined Solubility Requirements

The hydrochloride salt's quantified solubility in DMSO (10 mg/mL), ethanol (25 mg/mL), and PBS (10 mg/mL) facilitates reliable preparation of stock solutions for cell‑based transporter assays and receptor binding studies, reducing variability introduced by inconsistent dissolution.

Application
Selection Property
Validation Focus
Behavioral pharmacology studies
Defined discriminative stimulus profile
Dose-response modeling with N-alkyl chain comparison
Transporter selectivity SAR
Reported hDAT selectivity ranking
DAT vs. SERT preference characterization
Forensic analytical method development
Compound-specific spectral signatures
Method validation with certified reference material
In vitro pharmacology with solubility needs
Hydrochloride salt solubility profile
Stock solution preparation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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